molecular formula C17H16N4OS B2590055 (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide CAS No. 402945-66-8

(E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide

Cat. No. B2590055
CAS RN: 402945-66-8
M. Wt: 324.4
InChI Key: JKUGKPGAHNTDHV-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. The compound contains a thiazole ring, which is a type of heterocyclic compound. The “E” in the name indicates the geometry of the double bond, with the hydrogen atoms on opposite sides of the bond .


Physical And Chemical Properties Analysis

This compound has the molecular formula C17H16N4OS . For more detailed physical and chemical properties, you may need to refer to specific databases or resources .

Scientific Research Applications

Enzyme Inhibition

  • Isonicotinohydrazones as Inhibitors of Alkaline Phosphatase and Ecto-5′-Nucleotidase: A series of isonicotinohydrazide derivatives, including (E)-N'-derivatives, have been tested against human and rat ecto-5′-nucleotidases and alkaline phosphatase isozymes. These enzymes are implicated in vascular calcifications, hypophosphatasia, solid tumors, and cancers such as colon, lung, breast, pancreas, and ovary. All tested compounds showed activity against these enzymes (Channar et al., 2017).

Supramolecular Synthesis

  • Modification of Drug Functionality in Supramolecular Synthesis: Isonicotinic acid hydrazide, a related compound, has been used in the supramolecular synthesis of multi-component molecular complexes. This approach allows for the modification of its biological activity via simple covalent reactions. The study includes the synthesis and characterization of various co-crystals (Lemmerer, 2012).

Cancer Research

  • Impact on Cancer Cell Migration and Growth: Derivatives of 1,2,4-triazol-3-ylthioacetohydrazide, synthesized using a compound similar to (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide, have shown cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Some of these compounds demonstrated potent activity in 3D cell cultures and inhibited cancer cell migration (Šermukšnytė et al., 2022).

Antimicrobial Activity

  • Novel Derivatives Against Mycobacterium tuberculosis: Several 1,2,3-triazole derivatives, including those related to (E)-N'-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)isonicotinohydrazide, have been screened for antimicrobial activity against Mycobacterium tuberculosis. These derivatives exhibited significant activity and low cytotoxicity against liver and kidney cells, suggesting their potential in treating mycobacterial infections (Boechat et al., 2011).

properties

IUPAC Name

N-[(E)-(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-2-21-15(13-6-4-3-5-7-13)12-23-17(21)20-19-16(22)14-8-10-18-11-9-14/h3-12H,2H2,1H3,(H,19,22)/b20-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUGKPGAHNTDHV-LVZFUZTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CSC1=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=CS/C1=N/NC(=O)C2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.